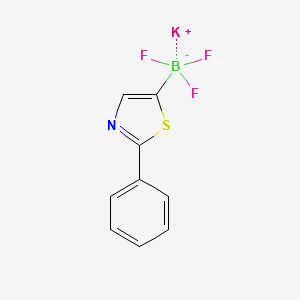
Potassium trifluoro(2-phenylthiazol-5-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(2-phenylthiazol-5-yl)borate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a trifluoroborate group attached to a phenylthiazole ring. This compound has found applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-phenylthiazol-5-yl)borate typically involves the reaction of a phenylthiazole derivative with a trifluoroborate reagent. One common method is the reaction of 2-phenylthiazole with potassium bifluoride (KHF2) and boron trifluoride (BF3) to form the desired trifluoroborate compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoroborate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(2-phenylthiazol-5-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: The phenylthiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines and alcohols, used in substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, used in oxidation and reduction reactions.
Major Products
The major products formed from these reactions include biaryl compounds, substituted phenylthiazoles, and various oxidized or reduced derivatives of the phenylthiazole ring.
Applications De Recherche Scientifique
Potassium trifluoro(2-phenylthiazol-5-yl)borate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, including anti-cancer and anti-inflammatory agents.
Material Science: Utilized in the synthesis of novel materials with unique properties, such as conductive polymers and photonic crystals.
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of potassium trifluoro(2-phenylthiazol-5-yl)borate in chemical reactions involves the activation of the trifluoroborate group. In cross-coupling reactions, the trifluoroborate group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl halide to form the desired biaryl product. The phenylthiazole ring can also interact with various molecular targets, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Potassium trifluoro(2-phenylthiazol-5-yl)borate can be compared with other organotrifluoroborates, such as:
Potassium phenyltrifluoroborate: Similar in structure but lacks the thiazole ring, leading to different reactivity and applications.
Potassium vinyltrifluoroborate: Contains a vinyl group instead of a phenylthiazole ring, used in different types of cross-coupling reactions.
Potassium alkyltrifluoroborates: These compounds have alkyl groups attached to the trifluoroborate, offering different reactivity patterns and applications.
The uniqueness of this compound lies in its combination of the trifluoroborate group with the phenylthiazole ring, providing a versatile and stable reagent for various chemical transformations.
Propriétés
Formule moléculaire |
C9H6BF3KNS |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
potassium;trifluoro-(2-phenyl-1,3-thiazol-5-yl)boranuide |
InChI |
InChI=1S/C9H6BF3NS.K/c11-10(12,13)8-6-14-9(15-8)7-4-2-1-3-5-7;/h1-6H;/q-1;+1 |
Clé InChI |
CDYVHYMLVXWMAJ-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CN=C(S1)C2=CC=CC=C2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















